N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including an acetylphenyl, amino, hydroxy, and morpholinyl group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step reactions. One common approach is the condensation of 4-acetylphenylamine with a suitable pyrimidine precursor, followed by functional group modifications to introduce the hydroxy and morpholinyl groups. The reaction conditions often require the use of catalysts, such as copper or palladium, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-throughput synthesis and parallel processing can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific functional group transformations. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution at the amino group can lead to various substituted derivatives .
Scientific Research Applications
N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their kinase inhibitory activity and potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidine derivatives: Exhibits similar biological activities, including enzyme inhibition and anticancer properties.
Uniqueness
N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H22N6O4 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-amino-2-morpholin-4-yl-7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H22N6O4/c1-11(27)12-2-4-13(5-3-12)22-19(29)14-10-15(28)23-18-16(14)17(21)24-20(25-18)26-6-8-30-9-7-26/h2-5,14H,6-10H2,1H3,(H,22,29)(H3,21,23,24,25,28) |
InChI Key |
QJRDMHYYSGTGEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC(=NC(=C23)N)N4CCOCC4 |
Origin of Product |
United States |
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